molecular formula C12H12ClNO2S2 B10970852 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B10970852
M. Wt: 301.8 g/mol
InChI Key: HCNJSNDACVCZLU-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide: is a chemical compound with the molecular formula C13H12ClNOS. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 3-chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

Scientific Research Applications

Chemistry: 3-Chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis .

Industry: The compound finds applications in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can lead to materials with desirable properties .

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By mimicking the structure of para-aminobenzoic acid, the compound competitively inhibits the enzyme, leading to a decrease in folic acid production and ultimately bacterial cell death .

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide
  • 3-Bromo-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide
  • 3-Chloro-2-methyl-N-(2-furanylmethyl)-1-benzenesulfonamide

Uniqueness: 3-Chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The chlorine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H12ClNO2S2

Molecular Weight

301.8 g/mol

IUPAC Name

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H12ClNO2S2/c1-9-11(13)5-2-6-12(9)18(15,16)14-8-10-4-3-7-17-10/h2-7,14H,8H2,1H3

InChI Key

HCNJSNDACVCZLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=CS2

Origin of Product

United States

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